3-(6-Chloropyridin-3-yl)pyridine

Neuroscience Insecticide Discovery Nicotinic Acetylcholine Receptor

3-(6-Chloropyridin-3-yl)pyridine (also named 2-chloro-5-pyridin-3-ylpyridine or 6-chloro-3,3'-bipyridine) is a heterocyclic building block consisting of two pyridine rings linked at the 3,3' positions, with a chlorine atom at the 6-position of one ring. Its molecular formula is C₁₀H₇ClN₂ (MW 190.63 g/mol).

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 101001-97-2
Cat. No. B174285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyridin-3-yl)pyridine
CAS101001-97-2
Synonyms3-(6-chloropyridin-3-yl)pyridine
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H
InChIKeyYCGSHYGAGAYBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloropyridin-3-yl)pyridine (CAS 101001-97-2) – Core Identity and Procurement Context


3-(6-Chloropyridin-3-yl)pyridine (also named 2-chloro-5-pyridin-3-ylpyridine or 6-chloro-3,3'-bipyridine) is a heterocyclic building block consisting of two pyridine rings linked at the 3,3' positions, with a chlorine atom at the 6-position of one ring [1]. Its molecular formula is C₁₀H₇ClN₂ (MW 190.63 g/mol) [1]. In procurement, this compound is primarily valued as a versatile synthetic intermediate that embeds the 6-chloro-3-pyridinyl pharmacophore found in several classes of bioactive molecules, most notably neonicotinoid insecticides and nicotinic acetylcholine receptor (nAChR) ligands [2].

Why 3-(6-Chloropyridin-3-yl)pyridine Cannot Be Freely Replaced by Other Bipyridine Isomers or Halogen Variants


Attempts to substitute 3-(6-chloropyridin-3-yl)pyridine with a generic bipyridine scaffold or a different halogenated analog in a research or production workflow introduce significant risk. The specific 6-chloro-3,3'-bipyridine connectivity is not a default bipyridine isomer; its 3,3'-linkage produces a non-linear geometry and distinct electronic profile compared to the more common 2,2'-bipyridine, while the chloro substituent at the 6-position is essential for the bioactivity of downstream neonicotinoid and nAChR-targeting compounds [1]. Replacing the chloro group with hydrogen, fluoro, or methoxy has been shown to drastically alter potency at the α4β2 nAChR, underscoring that the combination of connectivity and substitution pattern is critical rather than interchangeable [1].

Quantitative Differentiation Evidence for 3-(6-Chloropyridin-3-yl)pyridine vs. Comparator Compounds


6-Chloro vs. Unsubstituted 6-Position: Impact on α4β2 nAChR Ligand Potency

In a medicinal chemistry program targeting the α4β2 neuronal nAChR, the conversion of (–)-nicotine to its 6-chloro analog on the pyridine ring doubled binding potency [1]. This demonstrates that incorporating the 6-chloro-3-pyridinyl fragment—the core structural motif of 3-(6-chloropyridin-3-yl)pyridine—confers a measurable potency advantage over the unsubstituted pyridine congener. The parent compound serves as the direct building block for constructing such 6-chloro-3-pyridinyl ligands [1].

Neuroscience Insecticide Discovery Nicotinic Acetylcholine Receptor

Positional Selectivity: 6-Chloro-3,3'-bipyridine Geometry vs. 2,2'-Bipyridine in Metal Coordination

Unlike 2,2'-bipyridine, which adopts a near-planar s-cis conformation upon chelation to metals, the 3,3'-bipyridine scaffold of 3-(6-chloropyridin-3-yl)pyridine presents nitrogen atoms in a non-chelating orientation, resulting in divergent coordination geometries and polynuclear architectures [1]. This fundamental geometric distinction is critical for researchers tuning metal-organic frameworks (MOFs) or catalytic systems where bridging versus chelating ligand behavior dictates topology.

Coordination Chemistry Catalysis Ligand Design

Chlorine as a Synthetic Handle: Enabling Cross-Coupling Diversity Over Non-Halogenated Analogs

The chlorine atom at the 6-position of 3-(6-chloropyridin-3-yl)pyridine is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1]. In contrast, the non-halogenated analog 3,3'-bipyridine lacks this reactivity and requires separate activation steps to introduce chemical diversity at this position. This embedded leaving group makes the target compound a 'ready-to-derivatize' building block, directly accelerating library synthesis [1].

Medicinal Chemistry C–C Bond Formation Suzuki Coupling

Physicochemical Differentiation: Lipophilicity and Predicted ADME Profile vs. 3,3'-Bipyridine

The presence of the chlorine atom alters the physicochemical profile compared to the parent 3,3'-bipyridine scaffold. The computed LogP (XLogP3) for 3-(6-chloropyridin-3-yl)pyridine is 2.4, reflecting increased lipophilicity due to chlorine substitution [1]. While the parent 3,3'-bipyridine has a computed XLogP3 of approximately 1.3–1.5 [2], the higher LogP for the target compound predicts improved membrane permeability, a relevant parameter for cell-based assays and CNS-targeted probe design [1].

Property-Based Design Physicochemical Properties ADME

Verified Application Scenarios for 3-(6-Chloropyridin-3-yl)pyridine Based on Quantitative Evidence


Design of High-Affinity Nicotinic Receptor Chemical Probes

Neuroscience and insecticide discovery teams requiring the 6-chloro-3-pyridinyl fragment for potent α4β2 nAChR ligand synthesis can source 3-(6-chloropyridin-3-yl)pyridine as the direct bipyridine building block. The 2-fold potency enhancement conferred by 6-chlorination over the unsubstituted pyridine ring is a key design consideration documented in medicinal chemistry studies of this receptor family [1].

Synthesis of 6-Substituted Pyridin-3-yl C-Nucleosides via Heck Coupling

For nucleotide analog programs, the compound serves as a validated starting material in modular Heck reactions with glycal substrates to produce 6-substituted pyridin-3-yl C-nucleosides. This established methodology directly employs the chloro substituent as the reactive partner, enabling streamlined access to nucleoside libraries [1].

Construction of Bridging Ligands for MOFs and Coordination Polymers

Materials scientists needing a non-chelating, angular bipyridine linker for metal-organic frameworks or coordination polymers can select this compound on the basis of its 3,3'-connectivity. Unlike 2,2'-bipyridine, this isomer enforces bridging coordination modes, expanding accessible network topologies [1].

Early-Stage Library Synthesis Where Direct Elaboration Is Prioritized

Medicinal chemistry groups aiming to maximize scaffold diversification with minimal synthetic steps benefit from the pre-installed chlorine at the 6-position, which facilitates direct Suzuki or Heck couplings. This eliminates the need for a separate halogenation step that would be required if starting from the non-halogenated 3,3'-bipyridine [1].

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